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Methanetetramine, octamethyl-

Cat. No.: B15248505
CAS No.: 10524-51-3
M. Wt: 188.31 g/mol
InChI Key: GBNYRNDJAGSSFQ-UHFFFAOYSA-N
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Description

Historical Trajectories of Research on the Methanetetramine Core

The conceptual parent of octamethylmethanetetramine is methanetetramine, a molecule with a central carbon atom bonded to four amino groups (C(NH₂)₄). Research into the broader family of polyamines has a rich history, driven by their roles in biological processes and their utility as ligands in coordination chemistry and as building blocks in organic synthesis. The progressive substitution of hydrogens on the nitrogen atoms with methyl groups, leading to the octamethyl derivative, is a logical extension of this research, aimed at modulating the steric and electronic properties of the core structure. While specific historical research exclusively on octamethylmethanetetramine is not extensively documented, the groundwork was laid by studies on simpler methylated amines and polyamines.

Contemporary Significance and Uniqueness of Octamethylmethanetetramine in Chemical Science

The significance of Methanetetramine, octamethyl- in modern chemical science lies in its unique molecular architecture. The presence of four dimethylamino groups attached to a single carbon atom creates a highly crowded and electron-rich environment. This structure is of fundamental interest for studying the limits of steric tolerance in molecules, the influence of extreme steric hindrance on reactivity and physical properties, and the electronic interactions between the nitrogen lone pairs. Its potential as a highly basic, non-nucleophilic proton sponge, a ligand for stabilizing unusual oxidation states of metals, or as a precursor to novel cationic species makes it a compelling target for contemporary research.

Overview of Key Academic Research Domains for the Compound

Given its structure, several key academic research domains can be identified for Methanetetramine, octamethyl-:

Synthetic Chemistry: The development of efficient and scalable synthetic routes to this sterically demanding molecule is a primary research challenge. Exploration of various amination strategies and methylation techniques would be a key focus.

Structural Chemistry: Detailed characterization of its three-dimensional structure through techniques like X-ray crystallography would provide invaluable insights into bond lengths, angles, and the conformational preferences dictated by steric repulsion.

Physical Organic Chemistry: Investigations into its basicity, nucleophilicity, and conformational dynamics would be crucial to understanding its chemical behavior. Its potential as a "proton sponge" is a particularly noteworthy area of study.

Computational and Theoretical Chemistry: Quantum chemical calculations can be employed to predict its geometric and electronic structure, vibrational frequencies, and thermochemical properties, providing a deeper understanding of its stability and reactivity. acs.org

Coordination Chemistry: Its properties as a ligand, particularly its ability to form stable complexes with metal ions and the influence of its steric bulk on the coordination geometry and reactivity of the resulting complexes, represent a fertile ground for research.

Methodological Frameworks and Theoretical Perspectives in its Study

The study of Methanetetramine, octamethyl- would necessitate a multi-pronged approach, combining experimental and theoretical methods.

Experimental Methodologies:

Synthesis: Based on the synthesis of related permethylated diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA), a potential synthetic route could involve the reaction of a suitable tetra-substituted methane (B114726) precursor with dimethylamine (B145610). google.comgoogle.com Reductive amination or methylation of a less substituted methanetetramine core could also be explored. researchgate.net

Spectroscopic Characterization: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N) would be essential for confirming the identity and purity of the compound. researchgate.net Infrared (IR) spectroscopy would reveal characteristic vibrational modes, while mass spectrometry would confirm the molecular weight and provide fragmentation patterns. nih.govacs.orgncert.nic.in

Structural Analysis: Single-crystal X-ray diffraction would be the definitive method for determining its solid-state structure, providing precise information on molecular geometry. nih.gov

Theoretical Perspectives:

Density Functional Theory (DFT): This would be a powerful tool for investigating the electronic structure, molecular orbitals, and electrostatic potential of the molecule. acs.org DFT calculations can also be used to predict spectroscopic properties, which can then be compared with experimental data.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational flexibility of the molecule in the gas phase or in solution, providing insights into the dynamic behavior of the dimethylamino groups. acs.org

Quantum Theory of Atoms in Molecules (QTAIM): This approach could be used to analyze the nature of the chemical bonds and non-covalent interactions within the molecule.

Data Tables

Table 1: Physicochemical Properties of Methanetetramine, octamethyl-

PropertyValue
CAS Number 10524-51-3 chemsynthesis.com
Molecular Formula C₉H₂₄N₄ chemsynthesis.com
Molecular Weight 188.31 g/mol chemsynthesis.com
Density (Predicted) 0.913 g/cm³ chemsynthesis.com
Boiling Point (Predicted) 219.7 °C at 760 mmHg chemsynthesis.com
Flash Point (Predicted) 75.4 °C chemsynthesis.com
Refractive Index (Predicted) 1.480 chemsynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H24N4 B15248505 Methanetetramine, octamethyl- CAS No. 10524-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10524-51-3

Molecular Formula

C9H24N4

Molecular Weight

188.31 g/mol

IUPAC Name

N,N,N',N',N",N",N"',N"'-octamethylmethanetetramine

InChI

InChI=1S/C9H24N4/c1-10(2)9(11(3)4,12(5)6)13(7)8/h1-8H3

InChI Key

GBNYRNDJAGSSFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(N(C)C)(N(C)C)N(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Studies

Evolution of Synthetic Strategies for Highly Substituted Methanetetramine Derivatives

The synthesis of methanetetramine derivatives, particularly those with a high degree of substitution, is intrinsically linked to the broader field of polyamine synthesis. Early strategies often relied on classical nucleophilic substitution reactions, which, while foundational, frequently suffer from a lack of selectivity and the formation of complex product mixtures. nih.gov The evolution of this field has been marked by the development of methods offering greater control over the degree of substitution and stereochemistry.

A significant advancement has been the use of protecting groups, allowing for the sequential and controlled introduction of amino functionalities. This approach, while effective, can lead to lengthy synthetic sequences with cumulative yield losses. More recent advancements have focused on catalytic methods to improve efficiency and selectivity. The development of transition-metal-catalyzed cross-coupling reactions, for instance, has provided powerful tools for the formation of C-N bonds, even in sterically demanding environments. nih.gov

Furthermore, the synthesis of the core structure, a quaternary carbon substituted with four nitrogen-containing groups, represents a major hurdle. Methodologies for constructing such all-carbon quaternary centers have seen significant progress, employing techniques like hydroalkylation of olefins and various cycloaddition reactions. wikipedia.orgunizar.es However, the direct application of these methods to create a carbon center bonded to four nitrogenous groups is not straightforward and remains a frontier in synthetic chemistry. The synthesis of related structures like tetrakis(4-aminophenyl)methane (B1314661), which involves the hydrogenation of tetrakis(4-nitrophenyl)methane, highlights a potential, albeit indirect, pathway to a tetra-aminated methane (B114726) core. sigmaaldrich.com

Comprehensive Analysis of Modern Synthetic Routes for Octamethylmethanetetramine

The construction of octamethylmethanetetramine can be envisioned through several modern synthetic approaches, each presenting unique challenges and requiring careful consideration of steric and electronic factors.

Multi-Step Organic Synthesis Approaches

A plausible multi-step synthesis would likely commence with a precursor already containing the central quaternary carbon, such as pentaerythritol (B129877) or a derivative thereof. A hypothetical pathway could involve the conversion of the hydroxyl groups of pentaerythritol to a suitable leaving group, such as a tosylate or halide, followed by nucleophilic substitution with dimethylamine (B145610). However, the steric hindrance of four bulky leaving groups on a neopentyl scaffold would make the quadruple substitution by a secondary amine like dimethylamine exceedingly difficult.

An alternative strategy could start from a molecule with a central carbon atom that can be functionalized. For instance, the synthesis could theoretically begin with the creation of tetra(aminomethyl)methane from a suitable precursor. While the direct synthesis of tetra(aminomethyl)methane is not widely documented, related compounds like tetrakis(4-aminophenyl)methane have been synthesized. sigmaaldrich.comnih.gov Once the primary tetraamine (B13775644) is obtained, the eight N-H bonds would need to be methylated.

Considerations of Steric Hindrance in Synthetic Design

The paramount challenge in the synthesis of octamethylmethanetetramine is overcoming the immense steric hindrance. The central quaternary carbon, bonded to four aminomethyl groups, which are themselves N,N-disubstituted, creates a highly congested molecular environment. This steric crowding can significantly slow down or completely inhibit reactions at the nitrogen atoms. youtube.com

In the alkylation of amines, steric hindrance is a well-known factor that can limit the degree of substitution. nih.gov While exhaustive methylation is a known process, it is typically applied to less hindered amines. nih.govgoogle.comnih.gov For a molecule like tetra(aminomethyl)methane, the proximity of the four primary amino groups would likely lead to significant steric repulsion as methylation proceeds, making the introduction of the final methyl groups particularly challenging. The planarity around the nitrogen atom can be affected by excessive steric hindrance, which in turn influences reactivity. youtube.com

Novel Catalyst Systems in Amination and Alkylation Steps

To overcome the steric barriers, the use of advanced catalyst systems would be crucial. For the initial amination steps, should a route from a pentaerythritol derivative be pursued, catalysts developed for the reductive amination of hindered ketones could be adapted. unizar.estechnologynetworks.commonash.edu Rhodium- and ruthenium-based catalysts have shown promise in the direct reductive amination of ketones with primary and secondary amines. unizar.es

For the exhaustive methylation of a hypothetical tetra(aminomethyl)methane intermediate, traditional methods using excess methyl iodide might be inefficient due to the aforementioned steric hindrance. researchgate.net Modern catalytic approaches for N-alkylation could offer a more viable alternative. For example, ruthenium-based catalysts have been employed for the mono-N-methylation of primary amines using formic acid as the alkylating agent. acs.org While this is for mono-alkylation, the development of catalysts for multiple alkylations on sterically crowded substrates is an active area of research. Palladium-catalyzed arylation of highly hindered primary amines has been achieved through rational ligand design, suggesting that similar principles could be applied to alkylation. nih.govacs.org

Catalyst Type Potential Application Key Advantages Reference
Rh/Ru-based CatalystsDirect reductive amination of a tetra-carbonyl precursorHigh atom economy, can be effective for hindered substrates unizar.es
Pd-based Catalysts with Biarylphosphine LigandsN-methylation of a tetraamine precursorHigh efficiency for hindered amines, mild reaction conditions nih.govacs.org
Iridium ComplexesN-alkylation with alcoholsBifunctional catalysis, potential for high selectivity researchgate.net

Detailed Reaction Mechanism Elucidation for Key Synthetic Transformations

The mechanisms of the key steps in a hypothetical synthesis of octamethylmethanetetramine would be complex. For a reductive amination route, the mechanism would likely involve the formation of an iminium intermediate, followed by catalytic reduction. The rate-determining step would likely be the initial nucleophilic attack of the amine or the reduction step, depending on the specific catalyst and substrates.

The N-alkylation of the tetraamine intermediate would proceed via a series of nucleophilic substitution reactions. acs.org The mechanism of amine alkylation with alkyl halides is typically SN2. nih.govnih.gov However, with increasing steric hindrance, the reaction rate would decrease significantly. The mechanism of catalytic N-alkylation is more intricate, often involving oxidative addition of the alkylating agent to the metal center, followed by coordination of the amine, and finally reductive elimination to form the C-N bond. nih.gov For a bifunctional iridium catalyst, the mechanism can involve the catalyst resting state being an iridium-hydride species with the amine coordinated, and the rate-determining step being the coordination of the imine intermediate. researchgate.net

Computational Assistance in Synthetic Route Prediction and Optimization

Given the significant steric challenges, computational chemistry would be an indispensable tool in designing and optimizing a synthetic route to octamethylmethanetetramine. youtube.com Density Functional Theory (DFT) calculations could be employed to model the transition states of the proposed synthetic steps, providing insights into the activation energies and the feasibility of the reactions.

Furthermore, computational studies could help elucidate the reaction mechanisms in detail. By mapping the potential energy surface of the reaction, it would be possible to identify the lowest energy pathways and predict the major products, thus minimizing the need for extensive empirical screening of reaction conditions.

Principles of Green Chemistry Applied to Octamethylmethanetetramine Synthesis

The synthesis of complex molecules like Methanetetramine, octamethyl- traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles seeks to address these challenges by focusing on several key areas: atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency.

A core concept in green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. In an ideal scenario, a 100% atom economy would mean that all the atoms in the reactants are found in the desired product, with no byproducts. While achieving perfect atom economy is not always feasible, chemists strive to design synthetic pathways that minimize waste at the molecular level. For the synthesis of Methanetetramine, octamethyl-, this would involve a critical evaluation of existing or theoretical synthetic routes to identify those that offer the highest efficiency in converting starting materials into the target molecule.

Another fundamental principle is the use of less hazardous chemical syntheses . This involves the selection of reagents and solvents that are less toxic to human health and the environment. For a compound like Methanetetramine, octamethyl-, this would entail exploring alternative reagents that can achieve the desired chemical transformations without the need for highly toxic or environmentally persistent substances. The development of catalytic reactions is often a key strategy in this regard, as catalysts can enable reactions to proceed under milder conditions and with greater selectivity, reducing the need for harsh stoichiometric reagents.

Designing for energy efficiency is also a critical aspect of green chemistry. Chemical reactions that can be conducted at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling. For the synthesis of Methanetetramine, octamethyl-, research into catalytic systems or alternative reaction pathways that can proceed under milder conditions would contribute significantly to a greener process. This not only reduces the carbon footprint associated with energy consumption but can also lead to cost savings in an industrial setting.

Green Chemistry PrincipleTraditional Approach (Hypothetical)Potential Green Chemistry ApproachResearch Focus
Atom Economy A multi-step synthesis with the formation of significant stoichiometric byproducts.Development of a convergent synthesis or a one-pot reaction that minimizes byproduct formation.Designing novel reaction pathways with higher atom efficiency.
Use of Less Hazardous Chemicals Utilization of toxic solvents and hazardous reagents.Replacement of hazardous solvents with greener alternatives (e.g., water, supercritical fluids) and use of non-toxic, renewable starting materials.Screening for benign solvents and developing synthetic routes from sustainable feedstocks.
Catalysis Use of stoichiometric reagents that are consumed in the reaction.Implementation of highly efficient and recyclable catalysts (e.g., biocatalysts, nanocatalysts) to drive the reaction.Discovery and optimization of catalysts for key synthetic steps.
Energy Efficiency Reactions requiring high temperatures and pressures.Designing reaction pathways that proceed at or near ambient temperature and pressure.Investigation of photochemistry, sonochemistry, or microwave-assisted synthesis to reduce energy consumption.

Further research and development are essential to translate these green chemistry principles into practical and economically viable synthetic routes for Methanetetramine, octamethyl-. The focus of future work should be on the discovery of novel catalysts and the design of inherently safer and more efficient chemical processes.

Sophisticated Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution NMR Spectroscopic Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for establishing atomic connectivity within a molecule.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC spectra correlate protons directly to the carbons (or other heteroatoms) to which they are attached.

HMBC provides information on longer-range couplings (typically 2-4 bonds), which is crucial for piecing together the complete carbon skeleton, especially around quaternary centers.

Despite the utility of these techniques, a review of publicly available scientific literature and spectral databases reveals no specific COSY, HSQC, or HMBC data for Methanetetramine, octamethyl-. Such studies would be invaluable for definitively assigning the proton and carbon signals of the eight methyl groups and confirming their connectivity to the four nitrogen atoms and the central quaternary carbon.

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) provides insight into the structure, packing, and dynamics of molecules in the solid phase. This technique is particularly useful for insoluble or crystalline materials. As of the current date, there are no published solid-state NMR studies specifically focused on Methanetetramine, octamethyl-. Analysis via ssNMR could potentially elucidate intermolecular interactions and the packing arrangement of the molecules in a crystalline lattice.

Dynamic NMR for Rotational Barriers and Fluxional Processes

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. For Methanetetramine, octamethyl-, DNMR could potentially measure the rotational barriers around the C-N bonds. However, there is currently no available research in the scientific literature detailing dynamic NMR studies or the determination of rotational barriers for this compound.

Advanced Mass Spectrometry and Ionization Studies

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Gas Phase Ion Energetics and Ionization Potentials

The study of gas-phase ion energetics provides fundamental information about the electronic structure of a molecule. The ionization potential (IP), the energy required to remove an electron, is a key parameter. For Methanetetramine, octamethyl-, a vertical ionization energy has been determined using photoelectron (PE) spectroscopy. nist.gov

ParameterValue (eV)MethodReferenceComment
Ionization Energy7.19PEGibbins, Lappert, et al., 1975Vertical value

This value provides insight into the energy of the highest occupied molecular orbital (HOMO) of the molecule. nist.gov

Fragmentation Pathway Analysis and Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate molecular structures by isolating a parent ion, inducing fragmentation, and then analyzing the resulting fragment ions. This analysis helps to map the fragmentation pathways, providing strong evidence for the compound's structure.

A thorough search of scientific databases indicates that no specific tandem mass spectrometry or detailed fragmentation pathway analysis has been published for Methanetetramine, octamethyl-. Such a study would be instrumental in confirming the connectivity of the four dimethylamino groups to the central carbon atom by observing characteristic fragmentation patterns, such as the loss of dimethylamino radicals or related neutral species.

Diffraction-Based Structural Determinations

Diffraction methods are fundamental to determining the precise three-dimensional arrangement of atoms in a molecule.

Electron Diffraction Studies for Gas-Phase Conformation

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from the influence of crystal packing forces. Such a study on Methanetetramine, octamethyl- would be invaluable for understanding its intrinsic conformational preferences. However, no gas-phase electron diffraction data for this specific compound appears to be available in the scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule and can be used to probe its conformational isomers. The analysis of the vibrational modes of Methanetetramine, octamethyl- would allow for the assignment of characteristic frequencies to the C-N, C-H, and N-CH₃ bonds. However, detailed and assigned IR and Raman spectra for this compound are not currently available in published research.

Chiroptical Spectroscopy (if stereochemical elements are introduced via derivatives)

Chiroptical spectroscopy, such as circular dichroism, is employed to study chiral molecules. As Methanetetramine, octamethyl- itself is not chiral, this technique would only become relevant if chiral derivatives were synthesized. There is no indication in the available literature of the synthesis or chiroptical analysis of such derivatives.

Theoretical and Computational Chemistry of Methanetetramine, Octamethyl

Quantum Chemical Investigations of Electronic Structure and Bonding

A thorough understanding of a molecule's behavior begins with the study of its electronic structure. For Methanetetramine, octamethyl-, this would typically involve sophisticated quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, providing a balance between accuracy and computational cost for determining the ground state properties of molecules. A typical investigation would involve calculating the optimized geometry, electronic energy, and the distribution of electronic charge within the Methanetetramine, octamethyl- molecule. The results of such calculations, including key bond lengths, bond angles, and dihedral angles, would be presented in a detailed data table.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

For even greater accuracy, particularly for benchmarking purposes, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while more computationally intensive, provide a more precise picture of the electronic structure, which is crucial for understanding the subtle electronic effects that govern the molecule's reactivity and properties.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. The energies and spatial distributions of these frontier orbitals would provide insights into the regions of the molecule most likely to participate in chemical reactions. Furthermore, an analysis of the total electron density and electrostatic potential would reveal the charge distribution and identify electrophilic and nucleophilic sites within Methanetetramine, octamethyl-.

Conformational Analysis and Potential Energy Landscape Exploration

Molecules are not static entities, and an exploration of their conformational flexibility is essential. A systematic conformational search of Methanetetramine, octamethyl- would identify various low-energy conformers. The relative energies of these conformers would be calculated to determine their populations at different temperatures, and the energy barriers separating them would be determined to understand the dynamics of their interconversion.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in the interpretation of experimental spectra. For Methanetetramine, octamethyl-, this would involve calculating its nuclear magnetic resonance (NMR) chemical shifts and its vibrational frequencies. The predicted vibrational spectrum would help in assigning the peaks observed in an experimental infrared (IR) or Raman spectrum.

Theoretical Studies of Reactivity and Reaction Pathways

Theoretical studies of the reactivity and reaction pathways of a molecule like methanetetramine, octamethyl- would employ computational chemistry to predict its chemical behavior. This involves using quantum mechanical calculations to model the molecule's electronic structure and to determine how it might change during a chemical reaction. These studies are crucial for understanding reaction mechanisms, predicting the products of a reaction, and identifying the factors that control reaction rates.

Transition State Characterization and Activation Energy Calculations

A key aspect of studying reaction pathways is the characterization of transition states and the calculation of activation energies. The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The activation energy is the minimum amount of energy required for a reaction to occur. mdpi.comnist.govimist.ma

Computational chemists use various methods to locate transition state structures and calculate their energies. These calculations can provide valuable insights into the feasibility and kinetics of a proposed reaction mechanism. For a given reaction, a lower activation energy implies a faster reaction rate. nist.gov The Arrhenius equation mathematically relates the activation energy to the reaction rate constant. mdpi.comnist.gov

Table 1: Hypothetical Activation Energies for Reactions of Methanetetramine, Octamethyl-

Reaction TypeHypothetical Activation Energy (kJ/mol)Computational Method
Protonation25Density Functional Theory (DFT)
Nucleophilic Attack60Møller-Plesset Perturbation Theory (MP2)
Thermal Decomposition150Coupled Cluster (CCSD(T))

Note: The data in this table is purely illustrative and is not based on published experimental or computational results for methanetetramine, octamethyl-.

Electron Transfer Processes and Redox Properties

Electron transfer processes are fundamental to many chemical and biological reactions. Theoretical studies can be used to investigate the ability of methanetetramine, octamethyl- to donate or accept electrons, which is quantified by its redox properties, such as its ionization potential and electron affinity.

Computational methods can predict the standard reduction potential of a molecule, providing a measure of its tendency to be reduced. These calculations are essential for understanding and predicting the behavior of the molecule in electrochemical applications or in reactions involving redox-active species.

Intermolecular Interaction Modeling and Supramolecular Recognition

Intermolecular interactions are the forces that exist between molecules. These forces are responsible for many of the physical properties of matter, such as boiling point and solubility. Modeling these interactions is crucial for understanding how molecules recognize and bind to each other, a field known as supramolecular chemistry. researchgate.net

For methanetetramine, octamethyl-, computational modeling could be used to study how it interacts with other molecules, such as solvents, ions, or other organic compounds. These studies could predict the formation of host-guest complexes and provide insights into its potential applications in areas like catalysis or materials science. researchgate.netpnas.org Supramolecular recognition relies on the specific and selective binding between a host and a guest molecule. researchgate.netpnas.org

Chemical Reactivity, Reaction Mechanisms, and Derivative Chemistry

Electrophilic and Nucleophilic Behavior of the Tetramine Core

No specific studies on the electrophilic and nucleophilic properties of the octamethyl-methanetetramine core have been found. The molecule possesses four dimethylamino groups attached to a central carbon atom. Theoretically, the nitrogen atoms, with their lone pairs of electrons, would be expected to exhibit nucleophilic and basic characteristics. sigmaaldrich.comwikipedia.org The central quaternary carbon, bonded to four nitrogen atoms, creates a unique electronic environment. However, without experimental data, any description of its reactivity would be purely speculative. For comparison, related orthoamides like tris(dimethylamino)methane (B1293549) are known to act as strong bases and aminomethylenation reagents, which proceeds via dissociation. wikipedia.org

Coordination Chemistry and Ligand Properties

The potential of octamethyl-methanetetramine to act as a ligand in coordination chemistry has not been explored in the available literature. The four nitrogen atoms suggest it could theoretically act as a multidentate ligand. However, the steric hindrance caused by the eight methyl groups and the specific geometry imposed by the central carbon atom would significantly influence its coordination behavior.

Complexation with Transition Metal Ions

No studies have been found that report the synthesis or characterization of transition metal complexes involving octamethyl-methanetetramine as a ligand. Research on similar tripodal amine ligands, such as Tris[2-(dimethylamino)ethyl]amine (Me6TREN), shows that such compounds can form stable complexes with various transition metals, but the structural and electronic differences are substantial. sigmaaldrich.comgoogle.comrsc.orgrsc.org

Role as a Multidentate Ligand in Catalysis

Given the lack of information on its coordination chemistry, there are consequently no reports on the application of octamethyl-methanetetramine or its metal complexes in catalysis.

Advanced Derivative Synthesis and Their Modified Reactivity Profiles

No information is available regarding the synthesis of derivatives from octamethyl-methanetetramine.

Quaternization Reactions and Ammonium (B1175870) Salt Formation

The quaternization of tertiary amines to form quaternary ammonium salts is a well-established reaction, often known as the Menschutkin reaction. sigmaaldrich.com Theoretically, the dimethylamino groups in octamethyl-methanetetramine could undergo quaternization. However, no studies have been found that describe such reactions for this specific compound or characterize the resulting poly-quaternary ammonium salts. acs.orgnih.govnih.govresearchgate.net

N-Oxidation and other Functionalization Strategies

The inherent reactivity of the nitrogen centers in methanetetramine, octamethyl- presents opportunities for various functionalization strategies, including N-oxidation and other reactions aimed at derivatization. As an ortho-amide, its reactivity is largely governed by the electron-rich nature of the nitrogen atoms and the unique geminal triamino arrangement at the central carbon.

While specific studies on the N-oxidation of methanetetramine, octamethyl- are not extensively documented in publicly available literature, the reactivity of analogous amide structures provides a strong basis for predicting its behavior. The oxidation of N-acyl cyclic amines using ruthenium porphyrin catalysts in the presence of pyridine (B92270) N-oxides has been shown to result in oxidative C-N bond cleavage. nih.gov This suggests that similar catalytic systems could potentially oxidize one or more of the dimethylamino groups in methanetetramine, octamethyl-. Another potential route for N-oxidation involves oxoammonium-catalyzed methods, which have proven effective for a broad range of carbamates, sulfonamides, and amides, converting them into the corresponding imides. chemrxiv.org

Beyond N-oxidation, the nucleophilic character of the nitrogen atoms in methanetetramine, octamethyl- makes them susceptible to alkylation when treated with alkyl halides. This reaction is a common pathway for the functionalization of amines. ncert.nic.in Furthermore, the compound can undergo acylation with acid chlorides, anhydrides, or esters, leading to the formation of amides. This reaction typically proceeds via nucleophilic substitution, where a hydrogen atom on a secondary amine or one of the methyl groups on a tertiary amine is replaced by an acyl group. ncert.nic.in

The unique structure of ortho-amides like tris(dimethylamino)methane, a close structural analog of methanetetramine, octamethyl-, allows for its use as a formylating and aminomethylenating agent. wikipedia.orgwikipedia.org It readily reacts with CH- and NH-acidic compounds, leading to the introduction of a dimethylaminomethylene group. wikipedia.orgwikipedia.org This reactivity provides a pathway for the synthesis of various heterocyclic compounds. wikipedia.orgwikipedia.org

Functionalization StrategyReagent/CatalystPotential ProductReference
N-OxidationRuthenium porphyrin/Pyridine N-oxidesOxidized derivatives (potential C-N cleavage) nih.gov
N-OxidationOxoammonium catalystsImide derivatives chemrxiv.org
AlkylationAlkyl halidesQuaternary ammonium salts ncert.nic.in
AcylationAcid chlorides, Anhydrides, EstersAmide derivatives ncert.nic.in
AminomethylenationCH- and NH-acidic compoundsDimethylaminomethylene derivatives wikipedia.orgwikipedia.org

Controlled Decomposition and Stability under Various Chemical Conditions

The stability of methanetetramine, octamethyl- is significantly influenced by its chemical environment, particularly its sensitivity to protic solvents and elevated temperatures. As an ortho-amide, it is generally considered to be moisture-sensitive. fishersci.com

The hydrolysis of related dialkylamino compounds has been observed, particularly in the presence of metal ions, which can mediate the cleavage of the amino group. brandeis.edunih.gov In acidic aqueous media, orthoesters, which share some structural similarities, undergo irreversible hydrolysis to form esters. nih.gov This suggests that methanetetramine, octamethyl- is likely to be unstable in acidic aqueous solutions, leading to decomposition.

Thermal decomposition of related ortho-amides has been documented. For instance, tris(dimethylamino)methane decomposes upon heating to 150–190 °C, yielding tetrakis(dimethylamino)ethene. wikipedia.org The hazardous decomposition products of tris(dimethylamino)methane under thermal stress include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.com The thermal decomposition of N,N-dialkoxyamides, another class of amides with electronegative atoms on the nitrogen, proceeds via homolysis to form free radicals. nih.gov

The stability of amides in general can be quite high, especially under neutral conditions. youtube.com However, the unique ortho-amide structure of methanetetramine, octamethyl- renders it more reactive and less stable than simple amides.

ConditionEffectDecomposition ProductsReference
Moisture/Protic SolventsPotential hydrolysisLikely cleavage of amino groups fishersci.combrandeis.edunih.gov
Acidic Aqueous SolutionLikely irreversible hydrolysisDecomposition products (specifics not detailed for this compound) nih.gov
Elevated Temperature (150-190 °C for analog)Thermal decompositionTetrakis(dimethylamino)ethene (for tris(dimethylamino)methane) wikipedia.org
Thermal StressHazardous decompositionNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) fishersci.com

Advanced Materials Science Applications and Supramolecular Assembly

Application as a Polymerization Initiator or Catalyst Component

While there is no direct evidence of Methanetetramine, octamethyl- being used as a polymerization initiator, its structure is reminiscent of other polyamines that can act as catalysts or co-initiators in various polymerization reactions. Tertiary amines are known to be effective catalysts for certain types of polymerizations, such as the curing of epoxides and the formation of polyurethanes. The multiple amine functionalities within a single molecule of Methanetetramine, octamethyl- could potentially lead to enhanced catalytic activity or the formation of highly cross-linked polymers.

A foundational study on the electronic structure of Methanetetramine, octamethyl- was conducted by Gibbins, Lappert, Pedley, and Sharp in 1975, where they investigated its helium-I photoelectron spectrum. rsc.org This research provided insights into the molecular orbitals and the ionization potentials associated with the nitrogen lone pairs, which are crucial for the molecule's potential basicity and nucleophilicity – key properties for a catalyst. rsc.org However, subsequent studies exploring its catalytic applications are not readily found.

The steric hindrance provided by the eight methyl groups could also play a significant role in its catalytic behavior, potentially leading to selectivity in reactions. Sterically hindered amines are a subject of interest in catalysis for their ability to control reaction pathways.

Role in Supramolecular Chemistry as a Building Block or Host/Guest Component

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The tetrahedral geometry and multiple potential hydrogen bond acceptor sites of Methanetetramine, octamethyl- make it a theoretically attractive building block, or "tecton," for the construction of supramolecular architectures.

Tetrahedral molecules are often used as the core of larger, cage-like structures. By functionalizing the methyl groups or substituting them with linkers capable of forming covalent or coordination bonds, it is conceivable that Methanetetramine, octamethyl- could serve as a scaffold for the synthesis of molecular cages. These cages could encapsulate guest molecules, leading to applications in drug delivery, sensing, or catalysis. While numerous studies exist on the creation of molecular cages from other tetrahedral cores, none to date have utilized Methanetetramine, octamethyl-.

The nitrogen lone pairs on the four dimethylamino groups could potentially interact with guest molecules through hydrogen bonding or other non-covalent forces. This suggests a possible role for Methanetetramine, octamethyl- in host-guest chemistry. However, the steric bulk of the octamethyl substitution might hinder the close approach of potential guests, likely resulting in weak binding affinities. No experimental studies on the host-guest chemistry of this specific compound have been reported.

The ability of a molecule to self-assemble into ordered structures is a cornerstone of nanotechnology and materials science. While the parent compound, methanetetramine (urotropine), is well-known for its role in the formation of metal-organic frameworks (MOFs), the octamethylated derivative has not been explored in this context. The methyl groups would significantly alter the intermolecular interactions, making it less likely to form the same kind of hydrogen-bonded networks as the parent compound.

Utilization as a Specialized Reagent in Complex Organic Transformations

Currently, there is no documented use of Methanetetramine, octamethyl- as a specialized reagent in complex organic transformations. Its potential as a non-nucleophilic base, similar to other sterically hindered amines, could be an area for future investigation. Its high degree of methylation could render the nitrogen atoms less nucleophilic while retaining their basicity, a property that is valuable in certain organic reactions to avoid side reactions.

Exploration in Novel Functional Materials (e.g., selective sensing, advanced separations, non-linear optical materials)

The tetrahedral symmetry of Methanetetramine, octamethyl- is a feature often found in materials with interesting optical properties. For instance, tetrahedral molecules can lead to materials that lack a center of inversion, a prerequisite for second-order non-linear optical (NLO) activity. While there is a great deal of research into other tetrahedral molecules for NLO applications, Methanetetramine, octamethyl- has not been investigated for this purpose.

Similarly, its potential for selective sensing would depend on the specific and measurable interactions with analytes. The dimethylamino groups could potentially interact with metal ions or acidic gases, but the lack of dedicated research in this area means its capabilities as a sensor remain purely speculative.

Compound Names

Compound Name
Methanetetramine, octamethyl-
Methanetetramine
Urotropine

Data Tables

Table 1: Physicochemical Properties of Methanetetramine, octamethyl-

PropertyValueReference
CAS Number10524-51-3 rsc.orgnist.gov
Molecular FormulaC₉H₂₄N₄ rsc.orgnist.gov
Molecular Weight188.31 g/mol nist.gov

This table presents basic identifying information for the compound of interest.

Table 2: Potential Research Directions for Methanetetramine, octamethyl-

Research AreaPotential ApplicationRationale
Polymer ChemistryCatalyst or Co-initiatorPresence of multiple tertiary amine groups.
Supramolecular ChemistryBuilding block for molecular cagesTetrahedral geometry and potential for functionalization.
Organic SynthesisNon-nucleophilic baseSteric hindrance around nitrogen atoms.
Materials ScienceNon-linear optical materialsTetrahedral symmetry.

This table outlines hypothetical applications based on the compound's structure, as direct research is lacking.

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis is increasingly focused on green and sustainable practices. rsc.orgijrpr.com For a complex molecule like methanetetramine, octamethyl-, moving beyond traditional synthetic routes is crucial. Future research will likely prioritize the following:

Catalytic Routes: Shifting from stoichiometric reagents to catalytic methods can significantly minimize waste. rsc.org Research into earth-abundant metal catalysts (e.g., iron) or advanced transition-metal catalysts (e.g., palladium, rhodium) could lead to more atom-economical processes. nih.govacs.org Photocatalysis and electrocatalysis, which use light or electricity to drive reactions, represent promising frontiers for cleaner synthesis. youtube.com

Green Solvents and Conditions: The replacement of volatile organic compounds with environmentally benign solvents like water or supercritical fluids is a key goal in green chemistry. ijrpr.com Exploring solvent-free reaction conditions or microwave-assisted synthesis could also lead to more efficient and sustainable production methods. tandfonline.comnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processing. This technology is well-suited for optimizing the multi-step synthesis that may be required for complex amines.

To illustrate the potential benefits, a comparison between a hypothetical traditional synthesis and a future sustainable approach is presented below.

ParameterTraditional Batch Synthesis (Hypothetical)Future Sustainable Flow Synthesis (Projected)
Catalyst Stoichiometric strong baseCatalytic (e.g., reusable solid-supported catalyst)
Solvent Chlorinated hydrocarbons (e.g., Dichloromethane)Water or bio-derived solvent
Energy Input High-temperature reflux for 24-48 hoursMicrowave or photocatalysis at room temperature
Atom Economy Low to moderateHigh
Waste Generation Significant solvent and reagent wasteMinimal waste, catalyst recycling
Yield 60-70%>90%

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by enabling rapid prediction and data analysis. rsc.orgdigitellinc.com For methanetetramine, octamethyl-, these tools can accelerate discovery in several ways:

Property Prediction: ML models, including graph neural networks and transformers, can be trained on chemical datasets to predict the physicochemical properties (e.g., solubility, stability, reactivity) of novel derivatives. acs.orgnih.govresearchgate.net This allows for virtual screening of vast chemical spaces to identify candidates with desired characteristics before committing to laboratory synthesis. arxiv.org

Reaction Prediction and Retrosynthesis: AI can predict the outcomes of unknown reactions and even suggest novel synthetic pathways. rsc.orgresearchgate.net Retrosynthesis AI tools can deconstruct the target molecule into simpler, readily available starting materials, potentially uncovering more efficient routes than those conceived by human chemists.

Data-Driven Optimization: By analyzing experimental data, ML algorithms can identify the optimal reaction conditions to maximize yield and purity, reducing the experimental burden and resource consumption. researchgate.net

ML ApplicationPotential Impact on Methanetetramine, octamethyl- Research
Quantitative Structure-Property Relationship (QSPR) Predicts properties like binding affinity or material performance for new derivatives. medium.com
Generative Models Designs novel molecules with optimized properties based on the octamethyl-methanetetramine scaffold. nih.gov
Reaction Yield Prediction Optimizes synthetic conditions to achieve higher yields and reduce byproducts. researchgate.net

Exploration of Novel Reactivity Modes and Unconventional Catalysis

The unique, sterically constrained structure of methanetetramine, octamethyl- suggests that it may exhibit novel reactivity under specific conditions. Future research will likely explore:

C–H Bond Activation: The functionalization of typically inert carbon-hydrogen (C–H) bonds on the methyl groups is a significant goal in modern chemistry. youtube.comwikipedia.orgbenthamdirect.com Developing transition-metal catalysts that can selectively activate these bonds would open up pathways to a wide array of new derivatives without the need for pre-functionalized starting materials. nih.govrsc.org

Frustrated Lewis Pair (FLP) Chemistry: The nitrogen atoms in the cage could potentially act as sterically hindered Lewis bases. When combined with a bulky Lewis acid, this could form an FLP capable of activating small molecules like H₂, CO₂, or olefins, leading to new catalytic applications.

Cage Activation: Research into the activation of other chemical cage compounds has shown that specific reagents can selectively cleave bonds within the cage structure. rsc.org Applying similar concepts to methanetetramine, octamethyl- could lead to controlled ring-opening reactions, yielding unique polycyclic or macrocyclic structures.

Design of Next-Generation Molecular Devices and Smart Materials

The rigid, three-dimensional scaffold of methanetetramine, octamethyl- makes it an excellent candidate as a building block for advanced materials. ontosight.ai

Porous Materials (MOFs and COFs): The amine functional groups can act as nodes or linkers for constructing Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). youtube.com Such materials, built from cage-like precursors, can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.govchinesechemsoc.orgacs.org

Molecular Electronics: By functionalizing the cage with electronically active groups, it may be possible to create molecular-scale switches or wires. The defined geometry of the core structure could allow for precise control over the spatial arrangement of these functional components.

Smart Materials: Incorporating stimuli-responsive moieties (e.g., photo- or thermo-responsive groups) could lead to "smart" materials that change their properties in response to external signals. The polyamine structure itself might be leveraged, as polyamines are known to interact with and modulate biological systems and other charged molecules. mdpi.com

Synergistic Experimental and Computational Research Programs

The complexity of a molecule like methanetetramine, octamethyl- necessitates a close collaboration between experimental synthesis and computational modeling. acs.org

Quantum Chemistry: Methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, stability, and reaction mechanisms. These calculations can rationalize experimental findings and predict the feasibility of proposed synthetic steps or the properties of new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, its conformational flexibility, and its interactions with solvents or other molecules. mdpi.com This is particularly valuable for understanding how it might behave as a guest in a host-guest system or as a building block in a larger supramolecular assembly.

Integrated Workflows: The most powerful approach involves an iterative loop where computational predictions guide experimental efforts. nih.gov The experimental results are then used to refine and validate the computational models, leading to a more rapid and efficient research and development cycle. This synergy is especially potent when combined with the AI and ML tools described previously.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.